N-(4-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
Research on compounds with similar structural features, such as hydroxyquinolines and their derivatives, highlights their importance in medicinal chemistry. For instance, 8-hydroxyquinoline and its derivatives have drawn significant attention due to their biological activities, including anti-cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of these compounds also render them potential candidates for treating various diseases (Gupta, Luxami, & Paul, 2021). Similarly, the synthesis of papaverine, an isoquinoline derivative, showcases the chemical versatility and potential pharmaceutical applications of compounds within this class (Luk’yanov, Onoprienko, & Zasosov, 1972).
Environmental Fate and Degradation
Research on the environmental fate of similar organic compounds, such as ethoxyquin and its analogues, suggests potential environmental considerations for the degradation and biotoxicity of complex organic molecules. Ethoxyquin, for example, is an antioxidant used in fish meal preservation, and its degradation products have been studied for their environmental impact and toxicity (de Koning, 2002).
Potential Applications in Advanced Oxidation Processes
The study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, like acetaminophen, reveals the potential of certain functional groups in facilitating environmental remediation efforts. These processes involve the generation of reactive species that can effectively degrade pollutants, indicating a possible application area for similarly structured compounds in enhancing pollutant breakdown (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways, leading to diverse biological activities. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, and prevent the growth of cancer cells .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. For example, an anticancer compound might inhibit the growth of cancer cells, while an anti-inflammatory compound might reduce inflammation in the body .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-22-16-8-6-5-7-15(16)18(23)17(20(22)25)19(24)21-13-9-11-14(12-10-13)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEDYZMOSYZYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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